Lipophilicity Shift: XLogP3‑AA of 0.2 Confers CNS‑Relevant Permeability Advantage Over Piperazine (XLogP3 –1.5)
The target compound’s computed XLogP3‑AA of 0.2 falls within the optimal range for blood–brain barrier penetration, whereas unsubstituted piperazine records an XLogP3 of –1.5, which is well below the CNS‑preferred window (typically 1–4) [1]. This 1.7‑log‑unit increase in lipophilicity suggests a substantial improvement in passive membrane permeability for the tetrahydrothienyl‑piperazin‑amine scaffold relative to the parent diamine [REFS-1, REFS-2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.2 |
| Comparator Or Baseline | Piperazine (CAS 110‑85‑0); XLogP3 = –1.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.7 log units |
| Conditions | PubChem‑computed XLogP3 / XLogP3‑AA values (same algorithm version) |
Why This Matters
A 1.7‑log‑unit higher lipophilicity directly impacts the ability of the compound to cross lipid bilayers, making the target compound significantly more suitable than generic piperazine for cell‑based CNS assays and in‑vivo neuropharmacology studies.
- [1] PubChem Compound Summary for CID 121201883, 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 4837, Piperazine. National Center for Biotechnology Information, 2026. View Source
